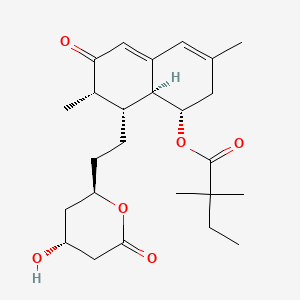

L-669,262

Description

Properties

IUPAC Name |

[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17+,18+,19+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDFVGFXQSJBAA-CKLJVHAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@H]([C@H]([C@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156565 | |

| Record name | L 669262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130468-11-0 | |

| Record name | L 669262 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130468110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 669262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Identity and Biological Activity of L-669,262: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-669,262 is a potent inhibitor of the enzyme squalene synthase, a critical component in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with this compound. While the designation "this compound" is likely an internal research code, extensive evidence points to this compound being a member of the zaragozic acid family, a class of fungal metabolites known for their powerful inhibition of squalene synthase. This guide will focus on Zaragozic Acid A, a prominent and well-characterized member of this family, which is also identified by the similar Merck research code L-694,599. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.

Chemical Structure of Zaragozic Acid A (this compound)

Zaragozic Acid A possesses a complex and unique chemical architecture, characterized by a highly substituted 2,8-dioxabicyclo[3.2.1]octane core. This central scaffold is adorned with multiple carboxylic acid groups and two distinct side chains that are crucial for its biological activity.

Systematic Name (IUPAC): (1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-(Acetyloxy)-5-methyl-3-methylidene-6-phenylhexyl]-6-{[(2E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy}-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid[1]

SMILES String: CC--INVALID-LINK--C--INVALID-LINK--/C=C/C(=O)O[C@@H]1--INVALID-LINK--C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)--INVALID-LINK--CC3=CC=CC=C3)OC(=O)C">C@H--INVALID-LINK--[C@]2(O)C(=O)O[2]

Chemical Formula: C₃₅H₄₆O₁₄[3]

Molecular Weight: 690.73 g/mol [3]

The intricate stereochemistry of Zaragozic Acid A is a key determinant of its potent inhibitory activity.

Quantitative Biological Data

Zaragozic Acid A is a picomolar competitive inhibitor of squalene synthase.[4] Its efficacy has been quantified in various in vitro and in vivo systems.

| Parameter | Value | System | Reference |

| Ki (Squalene Synthase) | 78 pM | In vitro | [5] |

| IC₅₀ (Cholesterol Synthesis) | 6 µM | HepG2 cells | [2][5] |

| ED₅₀ (Hepatic Cholesterol Synthesis) | 0.2 mg/kg | Mice | [5] |

| IC₅₀ (Farnesyl Transferase) | 216 nM | In vitro | [5] |

| IC₅₀ (Geranylgeranyl Transferase I) | 50 nM | In vitro | [5] |

Experimental Protocols

Isolation and Purification of Zaragozic Acid A

Zaragozic acids are natural products isolated from fungal cultures. The following is a generalized protocol based on described methods:

-

Fermentation: A sterile fungal culture, such as Sporormiella intermedia, is grown in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.

-

Extraction: The culture broth is harvested and the mycelium is separated from the supernatant. The active compounds are extracted from the supernatant using a solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves techniques such as silica gel chromatography, followed by reverse-phase high-performance liquid chromatography (HPLC) to isolate Zaragozic Acid A to a high degree of purity.

Squalene Synthase Inhibition Assay

The inhibitory activity of this compound (Zaragozic Acid A) on squalene synthase can be determined using a radiometric assay:

-

Enzyme Preparation: Microsomes containing squalene synthase are prepared from rat liver or another suitable source.

-

Reaction Mixture: The assay mixture contains the microsomal enzyme preparation, a buffer solution, NADPH, and the substrate, [³H]-farnesyl pyrophosphate.

-

Inhibition: Varying concentrations of the inhibitor (Zaragozic Acid A) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of farnesyl pyrophosphate to squalene.

-

Extraction and Quantification: The reaction is stopped, and the lipid-soluble products (including [³H]-squalene) are extracted. The amount of radioactivity in the extract is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound (Zaragozic Acid A) exerts its biological effect by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol and other essential isoprenoids.

Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.

The inhibition of squalene synthase by this compound leads to a buildup of farnesyl pyrophosphate and a depletion of downstream products, including cholesterol. This reduction in intracellular cholesterol levels triggers a compensatory upregulation of the LDL receptor, which enhances the clearance of LDL cholesterol from the circulation.

Experimental Workflow: Screening for Squalene Synthase Inhibitors

The discovery of novel squalene synthase inhibitors often follows a systematic screening workflow.

A generalized workflow for the discovery of novel squalene synthase inhibitors.

This workflow begins with a high-throughput primary screen of a compound library to identify initial hits. These hits are then subjected to more rigorous secondary screening to confirm their activity and assess their selectivity. Promising compounds advance to lead optimization, which involves cell-based assays and, ultimately, in vivo studies to evaluate their potential as therapeutic agents.

References

L-669,262 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the compound L-669,262, including its chemical identity, and available data from scientific literature.

Core Chemical Data

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 130468-11-0 | [1] |

| Molecular Formula | C27H42O6 | |

| IUPAC Name | (1S,7R,8R,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate |

Note: The molecular formula and IUPAC name are derived from the chemical structure associated with CAS number 130468-11-0.

Mechanism of Action: A Point of Clarification

Experimental Protocols

Signaling Pathway and Experimental Workflow Visualization

Due to the conflicting information regarding the primary mechanism of action, a definitive signaling pathway cannot be accurately depicted at this time. A diagram illustrating the HMG-CoA reductase pathway, which is the more strongly supported mechanism, is provided below for contextual understanding.

Caption: HMG-CoA Reductase Inhibition by this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For the most accurate and detailed information, consulting the primary scientific literature is strongly recommended.

References

Unraveling the Synthesis and Purification of L-669,262: A Technical Guide

Despite extensive investigation, the specific chemical structure and detailed synthesis and purification protocols for the compound designated as L-669,262 are not publicly available. It is understood that this compound is an internal research code used by Merck for a farnesyl-protein transferase inhibitor developed in the 1990s.

Farnesyl-protein transferase inhibitors (FTIs) are a class of compounds that block the action of the farnesyltransferase enzyme, which is crucial for the function of the Ras protein, a key player in cell growth and proliferation. The Ras signaling pathway is often dysregulated in cancer, making FTIs a target for anti-cancer drug development.

While the specific details for this compound remain proprietary, this guide will provide a representative overview of the synthesis and purification of a tricyclic farnesyl-protein transferase inhibitor, based on publicly available information for similar compounds developed by Merck during the same period. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies likely employed for a compound like this compound.

Representative Synthesis of a Tricyclic Farnesyl-Protein Transferase Inhibitor

The synthesis of tricyclic FTIs typically involves a multi-step process to construct the core heterocyclic scaffold and subsequently append the necessary side chains that contribute to the compound's inhibitory activity. The following is a generalized synthetic scheme.

A logical workflow for the synthesis is presented below:

Caption: Generalized workflow for the synthesis of a tricyclic FTI.

Experimental Protocols

Step 1: Formation of the Tricyclic Core

A common strategy to form a tricyclic core involves the condensation and cyclization of appropriately substituted starting materials. For instance, a substituted aniline could be reacted with a dicarbonyl compound or its equivalent, followed by an intramolecular cyclization reaction to form the heterocyclic core.

-

Reaction Conditions: Typically carried out in a high-boiling point solvent such as toluene or xylene with azeotropic removal of water.

-

Catalyst: Often acid-catalyzed, using reagents like p-toluenesulfonic acid.

-

Temperature: Elevated temperatures are usually required to drive the reaction to completion.

Step 2 & 3: Introduction of Side Chains

Once the tricyclic core is synthesized, the side chains are introduced through various functionalization reactions. These side chains are critical for the compound's interaction with the farnesyltransferase enzyme.

-

Alkylation/Acylation: The core may have reactive sites (e.g., amines, hydroxyls) that can be alkylated or acylated to introduce desired substituents.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for attaching aryl or heteroaryl moieties.

-

Reagents: A wide range of reagents can be used, including alkyl halides, acid chlorides, boronic acids, and organohalides, depending on the desired side chain.

Purification of the Final Compound

Purification of the final tricyclic FTI is crucial to remove impurities, unreacted starting materials, and by-products. A multi-step purification process is typically employed.

A typical purification workflow is outlined below:

Caption: A standard workflow for the purification of a synthesized FTI.

Experimental Protocols

1. Extraction:

The crude reaction mixture is typically worked up by extraction. This involves dissolving the mixture in a suitable organic solvent and washing it with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove water-soluble impurities.

2. Column Chromatography:

Flash column chromatography is a standard technique for purifying organic compounds.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A solvent system (eluent) of appropriate polarity is chosen to separate the desired compound from impurities. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often employed.

3. Crystallization:

Crystallization is a powerful technique for obtaining highly pure solid compounds.

-

Procedure: The purified compound from chromatography is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. The solution is then allowed to cool slowly, leading to the formation of crystals of the pure compound.

-

Solvent Selection: The choice of solvent is critical and often determined through experimentation.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of a representative tricyclic FTI.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Cyclization | Substituted Aniline, Dicarbonyl | Toluene | 110 | 12 | 75 |

| 2 | Alkylation | Intermediate 1, Alkyl Halide | DMF | 60 | 6 | 85 |

| 3 | Suzuki Coupling | Intermediate 2, Boronic Acid | Dioxane/H₂O | 90 | 8 | 80 |

Table 2: Purification and Analytical Data

| Purification Step | Method | Purity after Step (%) | Overall Yield (%) | Analytical Method | Result |

| Extraction | Liquid-Liquid | ~70 | - | - | - |

| Column Chromatography | Silica Gel | 95 | 55 | HPLC | Single major peak |

| Crystallization | Solvent Recrystallization | >99 | 48 | ¹H NMR, ¹³C NMR, MS | Consistent with structure |

Signaling Pathway Inhibition

Farnesyl-protein transferase inhibitors like this compound act by blocking a key step in the Ras signaling pathway.

The diagram below illustrates the point of intervention of FTIs in the Ras signaling cascade:

Caption: Mechanism of action of FTIs in the Ras signaling pathway.

An In-Depth Technical Guide to L-669,262: Physical and Chemical Properties

Despite a comprehensive search for the physical and chemical properties of the compound designated as L-669,262, a definitive public record of a farnesyl transferase inhibitor with this specific identifier could not be located. It is highly probable that this compound was an internal development code used by a pharmaceutical company, likely Merck given the "L-" prefix convention, for a compound that did not advance to public clinical trials or was not widely disclosed in scientific literature under this name.

While specific data for this compound is unavailable, this guide will provide a comprehensive overview of the physical and chemical properties, signaling pathways, and experimental protocols relevant to the broader class of farnesyltransferase inhibitors (FTIs), to which this compound is understood to belong. This information is curated for researchers, scientists, and drug development professionals.

General Physical and Chemical Properties of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors are a diverse class of compounds, typically small molecules, designed to inhibit the enzyme farnesyltransferase (FTase). Their physical and chemical properties vary widely depending on their specific chemical scaffold. However, some general characteristics can be summarized.

| Property | General Description |

| Molecular Formula | Varies significantly based on the inhibitor's core structure. |

| Molecular Weight | Typically ranges from 300 to 600 g/mol . |

| Melting Point | Generally crystalline solids with defined melting points, though this is highly structure-dependent. |

| Solubility | Solubility varies. Early peptidomimetic inhibitors often had poor aqueous solubility, while later non-peptidomimetic and heterocyclic inhibitors were optimized for better oral bioavailability and solubility in physiological media. |

| Stability | Stability is a key consideration in drug design. FTIs are generally stable under physiological conditions, but specific liabilities depend on the functional groups present. |

| Lipophilicity (LogP) | Often designed to have moderate lipophilicity to ensure good membrane permeability and target engagement within the cell. |

Mechanism of Action and Signaling Pathways

Farnesyltransferase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) lipid group to a cysteine residue within a C-terminal "CAAX box" motif of the target protein. This modification is essential for the proper localization of these proteins to the cell membrane, a prerequisite for their signaling functions.

By inhibiting FTase, FTIs prevent the farnesylation of key signaling proteins, thereby disrupting their downstream signaling cascades. The primary target of FTI development was the Ras signaling pathway, which is frequently hyperactivated in human cancers.

Ras Signaling Pathway and FTI Intervention

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors.

Caption: The Ras signaling pathway and the inhibitory action of FTIs.

Experimental Protocols

The development and characterization of farnesyltransferase inhibitors involve a range of in vitro and in vivo experiments. Below are generalized protocols for key assays.

In Vitro Farnesyltransferase Activity Assay

This assay is fundamental to determining the potency of a potential FTI.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against farnesyltransferase.

Principle: The assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) onto a substrate protein, typically Ras or a surrogate peptide like biotinylated-lamin B.

Generalized Protocol:

-

Reaction Mixture Preparation: In a microtiter plate, combine a buffered solution (e.g., HEPES or Tris-HCl, pH 7.5) containing MgCl₂, ZnCl₂, and DTT.

-

Enzyme and Substrate Addition: Add a known concentration of recombinant human farnesyltransferase and the acceptor substrate (e.g., biotin-lamin B peptide).

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiation of Reaction: Start the reaction by adding [³H]FPP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Capture: Stop the reaction by adding a stop solution (e.g., EDTA). Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, farnesylated peptide.

-

Detection: After washing to remove unincorporated [³H]FPP, measure the radioactivity of the captured product using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram outlines the workflow for this in vitro assay.

Caption: Workflow for an in vitro farnesyltransferase activity assay.

Cellular Assay for Inhibition of Protein Prenylation

This assay determines the ability of an FTI to inhibit protein farnesylation within a cellular context.

Objective: To assess the effective concentration (EC50) of a compound for inhibiting the processing of a farnesylated protein in cultured cells.

Principle: The assay often utilizes Western blotting to detect a shift in the electrophoretic mobility of a farnesylated protein. Unfarnesylated proteins migrate more slowly on an SDS-PAGE gel.

Generalized Protocol:

-

Cell Culture: Plate cells (e.g., a cancer cell line with a known Ras mutation) and allow them to adhere.

-

Compound Treatment: Treat the cells with the FTI at various concentrations for a specific duration (e.g., 18-24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunodetection: Probe the membrane with a primary antibody specific for a farnesylated protein (e.g., HDJ-2 or Lamin A/C). A loading control (e.g., β-actin) should also be probed.

-

Visualization: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities for the processed (farnesylated) and unprocessed (unfarnesylated) forms of the protein to determine the EC50.

Conclusion

While the specific identity and properties of this compound remain elusive in the public domain, the extensive research into the class of farnesyltransferase inhibitors provides a robust framework for understanding its likely characteristics and mechanism of action. The development of FTIs has been a cornerstone of targeted cancer therapy research, paving the way for the investigation of other protein post-translational modifications as therapeutic targets. The experimental protocols outlined in this guide represent the standard methods used to characterize such inhibitors and are applicable to the evaluation of any novel FTI. Further investigation into historical patent literature or internal company archives may be necessary to uncover the specific details of this compound.

L-669,262 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of L-669,262

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of the enzyme squalene synthase, a critical component of the cholesterol biosynthesis pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream effects of its inhibitory action, and its place within the broader context of lipid-lowering agents. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on the available scientific literature.

Introduction: The Role of Squalene Synthase in Cholesterol Biosynthesis

Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is produced through a complex multi-step pathway known as the cholesterol biosynthesis pathway.[1][2] A key regulatory enzyme in this pathway is squalene synthase (also known as farnesyl-diphosphate farnesyltransferase). This enzyme catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This reaction is a critical branch point, as FPP is also a precursor for other essential non-sterol isoprenoids. By targeting squalene synthase, it is possible to specifically inhibit cholesterol production without affecting the synthesis of these other vital molecules, a potential advantage over other lipid-lowering drugs like statins which act further upstream.[1]

This compound: A Squalene Synthase Inhibitor

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of squalene synthase. By binding to the enzyme, this compound prevents the substrate, farnesyl pyrophosphate, from accessing the active site, thereby blocking the synthesis of squalene and all subsequent downstream products, including cholesterol.

The inhibition of cholesterol synthesis by this compound triggers a cellular response aimed at restoring cholesterol homeostasis. This response includes the upregulation of the expression of several key genes involved in cholesterol metabolism. A notable effect is the increased expression of the LDL receptor gene.[3] This leads to an increase in the number of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[2]

The following diagram illustrates the signaling pathway of cholesterol biosynthesis and the point of inhibition by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly detailed, the following represents a generalized methodology for evaluating squalene synthase inhibitors, based on common practices in the field.

In Vitro Squalene Synthase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the squalene synthase enzyme.

Materials:

-

Purified recombinant squalene synthase enzyme.

-

[³H]-Farnesyl pyrophosphate (radiolabeled substrate).

-

NADPH.

-

Assay buffer (e.g., potassium phosphate buffer with MgCl₂ and a reducing agent like DTT).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the purified squalene synthase enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-FPP.

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the lipid products).

-

Extract the radiolabeled squalene product from the aqueous phase.

-

Quantify the amount of [³H]-squalene produced using a liquid scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

The following diagram outlines the general workflow for an in vitro squalene synthase inhibition assay.

Cellular Cholesterol Biosynthesis Assay

This assay assesses the ability of a compound to inhibit cholesterol synthesis in a cellular context, often using a human liver cell line like HepG2.

Materials:

-

HepG2 cells.

-

Cell culture medium and supplements.

-

[¹⁴C]-Acetate (radiolabeled precursor).

-

Test compound (this compound).

-

Lipid extraction solvents.

-

Thin-layer chromatography (TLC) system.

-

Phosphorimager or scintillation counter.

Procedure:

-

Culture HepG2 cells to a desired confluency in multi-well plates.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Add [¹⁴C]-acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids.

-

Wash the cells and lyse them to release intracellular contents.

-

Extract the total lipids from the cell lysates.

-

Separate the different lipid species (including cholesterol) using thin-layer chromatography.

-

Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the corresponding band from the TLC plate and using a scintillation counter.

-

Determine the effect of this compound on the rate of cholesterol synthesis.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: In Vitro Inhibition of Squalene Synthase

| Compound | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| This compound | Data not available | Data not available | Competitive |

| Reference Compound | Value | Value | Mode |

Table 2: Inhibition of Cholesterol Biosynthesis in HepG2 Cells

| Compound | EC50 (µM) | Maximum Inhibition (%) |

| This compound | Data not available | Data not available |

| Reference Compound | Value | Value |

Conclusion

This compound represents a targeted approach to lowering cholesterol by specifically inhibiting squalene synthase. Its mechanism of action offers the potential for effective LDL cholesterol reduction with a theoretically lower risk of affecting non-sterol isoprenoid pathways compared to statins. While detailed public data on this compound is limited, the principles of its action and the methodologies for its evaluation are well-established within the field of cholesterol-lowering drug discovery. Further research and publication of preclinical and clinical data would be necessary for a complete understanding of its therapeutic potential.

References

In-depth Technical Guide: Known Biological Targets of L-669,262

A comprehensive search of publicly available scientific literature, chemical and pharmacological databases, and patent records has yielded no information on a compound designated as L-669,262.

This suggests that "this compound" may be an internal development code that has not been disclosed in the public domain, a misnomer, or a typographical error. As a result, it is not possible to provide an in-depth technical guide on its biological targets, as no such information appears to be publicly available.

To fulfill the request, it is essential to have a verifiable chemical identifier, such as a correct IUPAC name, CAS registry number, or a reference to a peer-reviewed publication or patent that describes the compound.

Researchers, scientists, and drug development professionals are advised to verify the designation of the compound of interest. Should an alternative or correct designation be provided, a thorough analysis of its biological targets and associated data can be conducted.

Without any primary data on this compound, the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways—cannot be met. We recommend consulting internal documentation or the original source of this compound designation for further clarification.

No Publicly Available Data on L-669,262 Hinders Creation of In-Depth Technical Guide

A comprehensive search of public databases, scientific literature, and patent filings has yielded no specific information on a compound designated as L-669,262. This lack of publicly available data makes it impossible to create the requested in-depth technical guide or whitepaper.

Extensive searches were conducted to locate information regarding the discovery, history, synthesis, mechanism of action, and pharmacological properties of this compound. These searches included broad inquiries as well as more targeted investigations within chemical and pharmaceutical databases, and queries associating the compound with major pharmaceutical companies and potential drug classes such as renin inhibitors and HIV protease inhibitors.

The absence of any mention of this compound in these resources suggests that it is likely an internal compound designation used during early-stage drug discovery and development. Such internal codes are common in the pharmaceutical industry and are often used before a compound is publicly disclosed through a patent application or scientific publication. It is also possible that the designation is inaccurate or refers to a compound that was discontinued in early development and therefore never entered the public record.

Without access to primary data, the core requirements of the requested technical guide, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the creation of signaling pathway and workflow diagrams, cannot be fulfilled. The creation of accurate and informative scientific content is contingent on the availability of verifiable data from published studies or other public disclosures.

Therefore, until information on this compound becomes publicly available, the development of the requested in-depth technical guide or whitepaper is not feasible.

In Silico Prediction of L-669,262 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-669,262 is a potent and selective inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases. By inhibiting the farnesylation of Ras, this compound disrupts its localization to the plasma membrane, thereby attenuating downstream signaling pathways implicated in cell growth, proliferation, and survival. This mechanism of action has positioned farnesyltransferase inhibitors (FTIs) as a promising class of therapeutic agents, particularly in the context of oncology.

This technical guide provides an in-depth overview of the in silico methods used to predict the activity of this compound and other FTIs. It also details the experimental protocols for validating these predictions and summarizes the quantitative data for key compounds in this class.

Data Presentation: Quantitative Activity of Farnesyltransferase Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay |

| Tipifarnib | FTase | 0.86 | - |

| Lonafarnib | H-ras, K-ras, N-ras | 1.9, 5.2, 2.8 | - |

| FTI-277 | FTase | - | Inhibits Ras processing |

| L-778,123 | FPTase, GGPTase-I | 2, 98 | - |

| BMS-214662 | H-Ras, K-Ras | 1.3, 8.4 | - |

Signaling Pathway Modulated by this compound

This compound targets the Ras signaling pathway, a critical cascade that relays extracellular signals to the nucleus to control gene expression and cellular responses. Farnesylation is a key step in the activation of Ras proteins.

Navigating the Therapeutic Potential of Farnesyltransferase Inhibitors: A Technical Guide

Disclaimer: Extensive searches for the specific compound "L-669,262" did not yield any publicly available information. It is possible that this is a non-public, internal designation or an incorrect identifier. This guide will therefore focus on the broader class of well-documented Farnesyltransferase Inhibitors (FTIs), providing a comprehensive overview of their therapeutic applications, mechanism of action, and associated experimental methodologies, in line with the requested format.

Introduction

Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapeutic agents that have garnered significant interest in oncology and other disease areas.[1][2][3] Initially developed to inhibit the function of the Ras family of oncoproteins, which are frequently mutated in human cancers, the therapeutic potential of FTIs has expanded as our understanding of their broader biological effects has grown.[1][4] This technical guide provides an in-depth overview of the core principles of FTI activity, their potential therapeutic applications, and the experimental frameworks used to evaluate their efficacy.

Mechanism of Action: Targeting Protein Prenylation

The primary molecular target of FTIs is the enzyme farnesyltransferase (FTase).[2][4] FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid tail to a cysteine residue within a C-terminal "CAAX box" motif of specific proteins.[4] This post-translational modification, known as farnesylation, is crucial for the proper subcellular localization and function of numerous signaling proteins.

By inhibiting FTase, FTIs prevent the farnesylation and subsequent membrane association of key proteins, thereby disrupting their signaling cascades. While Ras was the initial target, it is now understood that FTIs impact a range of other farnesylated proteins, including RhoB, which is involved in apoptosis, and lamins, which are important for nuclear structure.[4][5] The anticancer effects of FTIs are now believed to be a result of the inhibition of multiple farnesylated proteins, not just Ras.[4][5]

Potential Therapeutic Applications

While initially focused on Ras-mutated cancers, the therapeutic potential of FTIs now extends to a variety of malignancies and even non-cancerous conditions.[5]

-

Oncology: FTIs have been investigated in a wide range of solid and hematological cancers.[1] Clinical and preclinical studies have explored their use in breast cancer, non-small cell lung cancer, pancreatic cancer, and leukemias.[1] Notably, their efficacy is not strictly correlated with the presence of Ras mutations.[5]

-

Progeria: Hutchinson-Gilford progeria syndrome (HGPS) is a rare, fatal genetic disorder caused by the accumulation of a farnesylated, toxic form of the lamin A protein called progerin. The FTI lonafarnib has shown significant promise in treating HGPS by inhibiting the farnesylation of progerin.

-

Parasitic Infections: Farnesylation is also a key process in certain parasites, such as Plasmodium falciparum (the causative agent of malaria). FTIs have been explored as potential anti-parasitic agents.[3]

-

Other Potential Applications: Preclinical evidence suggests that FTIs may have applications in other conditions, including certain neurological disorders and inflammatory diseases.[5]

Quantitative Data on FTI Activity

The following table summarizes inhibitory concentrations (IC50) for several well-characterized farnesyltransferase inhibitors against various targets. This data is compiled from publicly available research and drug discovery databases.

| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |

| Tipifarnib | FTase | 0.86 | In vitro enzyme assay |

| Lonafarnib | H-Ras | 1.9 | Cellular assay |

| K-Ras | 5.2 | Cellular assay | |

| N-Ras | 2.8 | Cellular assay | |

| FTI-277 | FTase | 50 | In vitro enzyme assay |

| L-778,123 | FPTase | 2 | In vitro enzyme assay |

| GGPTase-I | 98 | In vitro enzyme assay |

Experimental Protocols

The evaluation of FTIs involves a range of in vitro and in vivo experimental procedures. Below are generalized protocols for key assays.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on the FTase enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human FTase, a fluorescently labeled farnesyl pyrophosphate (FPP) analogue, and a biotinylated peptide substrate (e.g., a peptide with a CAAX box sequence).

-

Compound Incubation: The test FTI is serially diluted and incubated with the FTase enzyme for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: The FPP analogue and peptide substrate are added to the enzyme-inhibitor mixture to initiate the farnesylation reaction. The reaction is allowed to proceed for a defined time (e.g., 60-90 minutes) at 37°C.

-

Detection: The reaction is stopped, and the amount of farnesylated peptide is quantified. A common method is to use streptavidin-coated plates to capture the biotinylated peptide, followed by detection of the fluorescent signal from the incorporated FPP analogue.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting algorithm.

Cellular Ras Processing Assay

Objective: To assess the ability of an FTI to inhibit the processing of Ras protein within a cellular context.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with known Ras expression) is cultured to a desired confluency. The cells are then treated with various concentrations of the FTI for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for Ras. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The processed (farnesylated) and unprocessed (non-farnesylated) forms of Ras can be distinguished by their different migration patterns on the gel. The unprocessed form typically runs slower. The bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to processed and unprocessed Ras is quantified, and the inhibition of Ras processing is determined relative to a vehicle-treated control.

Signaling Pathway Perturbation by FTIs

FTIs disrupt the normal flow of information through key signaling pathways, most notably the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[4]

Conclusion

Farnesyltransferase inhibitors are a well-established class of targeted therapies with a complex and multifaceted mechanism of action. While their initial development was centered on the inhibition of Ras, their clinical utility and biological effects are now known to be much broader. The ongoing research into FTIs continues to uncover new potential therapeutic applications, highlighting the importance of understanding the intricate roles of protein farnesylation in health and disease. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

L-669,262: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-669,262 is a potent and specific, non-peptidomimetic inhibitor of farnesyl:protein transferase (FPTase). This enzyme catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a cysteine residue within a C-terminal "CAAX box" motif of various cellular proteins. Farnesylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of key signaling proteins, most notably the Ras family of small GTPases.

Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation, survival, and differentiation. By inhibiting FPTase, this compound prevents the farnesylation and membrane association of Ras, thereby blocking its downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways. This inhibitory action makes this compound a valuable tool for studying the roles of farnesylated proteins in cell signaling and a potential therapeutic agent in cancer and other diseases driven by aberrant Ras activity.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein farnesylation, and downstream signaling pathways.

Mechanism of Action: Inhibition of Farnesyltransferase

This compound acts as a competitive inhibitor of FPTase, preventing the attachment of the 15-carbon farnesyl lipid group to target proteins. This disruption of protein prenylation is the primary mechanism through which this compound exerts its biological effects.

Figure 1: this compound inhibits FPTase, preventing Ras farnesylation and membrane localization.

Quantitative Data

| Farnesyltransferase Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| Lonafarnib | A549 | Lung Carcinoma | ~5 |

| HCT116 | Colon Carcinoma | ~2.5 | |

| MiaPaCa-2 | Pancreatic Carcinoma | ~10 | |

| Tipifarnib | K562 | Chronic Myelogenous Leukemia | ~0.1 |

| HL-60 | Acute Promyelocytic Leukemia | ~0.05 |

Note: The above values are approximate and for reference only. It is crucial to perform a dose-response curve to determine the IC50 of this compound in the specific cell line of interest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Figure 2: Workflow for determining cell viability using the MTT assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A typical starting range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Protein Farnesylation

This protocol assesses the direct inhibitory effect of this compound on protein farnesylation by observing the electrophoretic mobility shift of farnesylated proteins like Lamin B. Unprocessed, non-farnesylated proteins typically migrate slower on an SDS-PAGE gel.

Figure 3: Western blot workflow to assess protein farnesylation.

Materials:

-

Target cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., anti-Lamin B, anti-Ras)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Lamin B) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the blot for a shift in the molecular weight of the target protein in the this compound-treated samples compared to the control, indicating an accumulation of the unfarnesylated precursor.

Analysis of Ras Downstream Signaling

This protocol uses western blotting to examine the effect of this compound on the activation of key downstream effectors of Ras, such as ERK and AKT.

Procedure: Follow the western blot protocol as described above, but use primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins, such as:

-

p-ERK1/2 (Thr202/Tyr204) and total ERK1/2

-

p-AKT (Ser473) and total AKT

A decrease in the ratio of phosphorylated to total protein for these kinases in this compound-treated cells would indicate inhibition of the respective signaling pathways.

Troubleshooting

-

Low potency in cell viability assays: Ensure the compound is fully dissolved and stable in the culture medium. Increase the incubation time. Consider the doubling time of the specific cell line.

-

No observable band shift in western blot: The mobility shift for some proteins may be subtle. Use high-resolution gels. Ensure complete inhibition of farnesylation by using a sufficiently high concentration of this compound and an adequate treatment time. Confirm the activity of the compound using a positive control cell line known to be sensitive to farnesyltransferase inhibitors.

-

Inconsistent western blot results: Ensure equal protein loading. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin). Optimize antibody concentrations and incubation times.

Safety Precautions

This compound is a research chemical. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: This document is intended for research use only and is not a guide for clinical or diagnostic procedures. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines.

Application Notes and Protocols for the Preparation of L-669,262 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-669,262 is a potent, cell-permeable inhibitor of farnesyl-protein transferase (FPTase) with an IC₅₀ of 2.5 nM. It is a valuable tool for studying the role of protein farnesylation in various cellular processes and for investigating the therapeutic potential of FPTase inhibition. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Materials and Reagents

-

This compound (Solid form)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (EtOH), absolute

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Weight | 498.6 g/mol |

| Recommended Solvents | DMSO, Ethanol |

| Solubility in DMSO | ≥ 23.67 mg/mL (≥ 47.47 mM) |

| Solubility in Ethanol | ≥ 1.7 mg/mL (≥ 3.41 mM) |

| Recommended Stock Concentration | 10 mM in DMSO |

| Storage of Solid | -20°C for up to 3 years |

| Storage of Stock Solution | -20°C for up to 3 months; -80°C for up to 6 months |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

4.1. Calculation of Required Mass:

To prepare a specific volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 1 mL x 10 mmol/L x 498.6 g/mol = 4.986 mg

4.2. Step-by-Step Procedure:

-

Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

-

Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).

Safety and Handling Precautions

-

This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Perform all weighing and dissolution steps in a well-ventilated chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in preparing and handling this compound stock solutions.

Caption: Workflow for preparing this compound stock solution.

Caption: Key properties of this compound for stock preparation.

L-669,262 administration in animal models

Information regarding the administration of L-669,262 in animal models is not publicly available.

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific information could be found for a compound designated "this compound." This suggests that "this compound" may be an internal development code that has not been disclosed in public-facing scientific literature, a typographical error, or a compound that was discontinued in early-stage research without significant publication.

Extensive searches using various related queries, including potential alternative names, associations with pharmaceutical companies such as Merck & Co., and likely therapeutic classes like renin inhibitors or angiotensin II antagonists, did not yield any relevant results that would allow for the creation of the requested detailed application notes and protocols.

Without any foundational information on the chemical structure, mechanism of action, or preclinical studies involving this compound, it is not possible to provide the requested quantitative data, experimental protocols, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the compound's designation and consult proprietary internal documentation or contact the originating research institution if the compound is not found in the public domain.

Application Notes and Protocols for the Analytical Detection of L-669,262 in Biological Samples

Introduction

The accurate quantification of therapeutic compounds in biological matrices is paramount for preclinical and clinical research, aiding in the determination of pharmacokinetic profiles, assessing efficacy, and monitoring potential toxicity. This document provides detailed application notes and protocols for the analytical detection of L-669,262 in various biological samples, including plasma, urine, and tissue homogenates. The methodologies described herein are based on established principles of bioanalytical chemistry and are intended for use by researchers, scientists, and drug development professionals.

Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV offers a robust and cost-effective method for quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. Key properties influencing sample preparation and chromatographic behavior are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Analysis |

| Chemical Structure | (2R)-2-amino-3-sulfanylpropanoic acid | The presence of amine and carboxylic acid groups suggests pH-dependent solubility and the potential for ion-exchange mechanisms in sample preparation and chromatography. The thiol group may be susceptible to oxidation. |

| Molecular Formula | C₃H₇NO₂S | |

| Molecular Weight | 121.16 g/mol | Suitable for both HPLC-UV and LC-MS/MS detection. |

| logP (predicted) | -2.49 | Indicates high hydrophilicity, suggesting that reversed-phase chromatography will require a highly aqueous mobile phase. Liquid-liquid extraction will be challenging; solid-phase extraction is preferred. |

| pKa (predicted) | Acidic: ~2.2 (carboxyl), Basic: ~8.5 (amino) | The compound will be positively charged at acidic pH, zwitterionic near neutral pH, and negatively charged at basic pH. This is critical for optimizing SPE and chromatography. |

| Aqueous Solubility | High | Readily soluble in aqueous buffers. |

Section 2: Sample Preparation Protocols

The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Plasma and Urine Samples: Solid-Phase Extraction (SPE)

Given the high polarity of this compound, mixed-mode cation exchange SPE is the recommended method for plasma and urine samples. This approach leverages both reversed-phase and ion-exchange interactions for enhanced selectivity.

Protocol: Mixed-Mode Cation Exchange SPE

-

Sample Pre-treatment:

-

Thaw plasma or urine samples on ice.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any particulates.

-

To 500 µL of supernatant, add 500 µL of 2% phosphoric acid in water to ensure the primary amine is protonated.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 2% phosphoric acid in water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic mobile phase neutralizes the primary amine, disrupting the ionic interaction with the sorbent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for the respective analytical method (HPLC-UV or LC-MS/MS).

-

Tissue Samples: Protein Precipitation and SPE

For tissue samples, an initial homogenization and protein precipitation step is required prior to SPE.

Protocol: Tissue Homogenization and Extraction

-

Homogenization:

-

Accurately weigh approximately 100 mg of tissue.

-

Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) in water.

-

Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.

-

-

Protein Precipitation:

-

Vortex the homogenate for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction:

-

Proceed with the Mixed-Mode Cation Exchange SPE protocol described in Section 2.1, starting from the "Sample Loading" step with the collected supernatant.

-

Section 3: HPLC-UV Method

This method is suitable for the quantification of this compound in samples where high sensitivity is not required.

Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

| Parameter | Condition |

| HPLC System | Standard HPLC system with a UV detector |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30% B; 12-13 min: 30-2% B; 13-15 min: 2% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection | 210 nm |

| Internal Standard | L-Alanine or other suitable polar amino acid |

Standard Curve Preparation

-

Prepare a 1 mg/mL stock solution of this compound in water.

-

Prepare working standards by serial dilution in the appropriate blank biological matrix (e.g., drug-free plasma).

-

Process the standards and quality control (QC) samples using the same extraction procedure as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

Section 4: LC-MS/MS Method

This method provides high sensitivity and selectivity for the quantification of this compound.

Chromatographic and Mass Spectrometric Conditions

Table 3: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer |

| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a polar-embedded C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Precursor Ion (m/z): 122.1; Product Ions (m/z): 76.1 (quantifier), 44.0 (qualifier) |

| Internal Standard | L-Cysteine-¹³C₃,¹⁵N or other suitable stable isotope-labeled analog |

Method Validation Parameters

A summary of typical validation parameters that should be assessed for this method is provided below.

Table 4: Summary of Quantitative Data for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |

| Stability | Analyte stable under various storage and processing conditions |

Section 5: Visualizations

Experimental Workflow

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathway (Hypothetical)

As this compound is an amino acid, a hypothetical signaling pathway it might influence is the mTOR pathway, which is sensitive to amino acid levels.

Caption: Hypothetical mTOR signaling pathway influenced by this compound.

Application Notes and Protocols for L-663,536 (MK-886): A FLAP Inhibitor for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-663,536, also known as MK-886, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component of the leukotriene biosynthesis pathway, which is implicated in various inflammatory diseases.[3][4] By binding to FLAP, MK-886 prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby inhibiting the production of pro-inflammatory leukotrienes.[2][3] These application notes provide detailed protocols for utilizing L-663,536 (MK-886) in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the leukotriene pathway.

Mechanism of Action

L-663,536 (MK-886) is a non-competitive inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] It does not directly inhibit the 5-lipoxygenase enzyme but rather binds to FLAP, which is an integral membrane protein necessary for the activation of 5-LOX.[2][5] This inhibition effectively blocks the synthesis of leukotrienes, including LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which are key mediators of inflammation.[4]

Quantitative Data

The following table summarizes the in vitro potency of L-663,536 (MK-886) in various assay systems. This data is essential for designing experiments and interpreting results.

| Assay System | Parameter | Value | Reference |

| Intact Human Polymorphonuclear Leukocytes (PMNs) | IC50 for Leukotriene Biosynthesis | 3 nM | [1][6] |

| Human Whole Blood | IC50 for Leukotriene Biosynthesis | 1.1 µM | [1] |

| FLAP Binding Assay | IC50 | 30 nM | [1] |

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the point of inhibition by L-663,536 (MK-886).

Caption: Leukotriene biosynthesis pathway and inhibition by L-663,536 (MK-886).

Experimental Protocols

Protocol 1: In Vitro Leukotriene Biosynthesis Inhibition Assay in Human PMNs

This protocol describes a high-throughput assay to screen for inhibitors of leukotriene biosynthesis in isolated human polymorphonuclear leukocytes (PMNs).

Materials:

-

L-663,536 (MK-886)

-

Test compounds

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

LTB4 ELISA Kit

-

96-well plates

Workflow Diagram:

Caption: Workflow for the in vitro leukotriene biosynthesis inhibition assay in human PMNs.

Procedure:

-

Isolate Human PMNs: Isolate PMNs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PMNs in HBSS and plate them in a 96-well plate at a density of 2 x 10^6 cells/well.

-

Compound Addition: Add L-663,536 (MK-886) as a positive control or test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Stimulation: Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 5 µM.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Termination: Terminate the reaction by placing the plate on ice.

-

Centrifugation: Centrifuge the plate at 400 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each compound concentration and determine the IC50 values.

Protocol 2: Human Whole Blood Leukotriene Biosynthesis Assay

This protocol provides a more physiologically relevant HTS assay for screening inhibitors of leukotriene biosynthesis directly in human whole blood.

Materials:

-

L-663,536 (MK-886)

-

Test compounds

-

Fresh human whole blood (anticoagulated with heparin)

-

Calcium Ionophore A23187

-

LTB4 ELISA Kit

-

96-well plates

Workflow Diagram:

Caption: Workflow for the human whole blood leukotriene biosynthesis assay.

Procedure:

-

Blood Collection: Collect fresh human blood into tubes containing heparin.

-

Aliquot Blood: Aliquot the whole blood into a 96-well plate (e.g., 200 µL/well).

-

Compound Addition: Add L-663,536 (MK-886) as a positive control or test compounds at various concentrations. Include a vehicle control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes with gentle shaking.

-

Stimulation: Stimulate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 30 µM.

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Termination: Terminate the reaction by placing the plate on ice.

-

Centrifugation: Centrifuge the plate at 1000 x g for 15 minutes at 4°C to separate the plasma.

-

Plasma Collection: Carefully collect the plasma supernatant.

-

LTB4 Measurement: Measure the LTB4 concentration in the plasma using a competitive ELISA kit.

-

Data Analysis: Calculate the percent inhibition of LTB4 production and determine the IC50 values for each test compound.

Conclusion

L-663,536 (MK-886) serves as an invaluable tool for studying the leukotriene biosynthesis pathway and for the discovery of novel FLAP inhibitors. The provided protocols offer robust and high-throughput methods for screening and characterizing potential anti-inflammatory agents targeting this critical pathway. Researchers can adapt these protocols to their specific needs and instrumentation to accelerate the drug discovery process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MK-886 - Wikipedia [en.wikipedia.org]

- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2 - dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

Application Notes and Protocols for L-669,262 in Fluorescence Microscopy

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

L-669,262 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of numerous proteins crucial for cellular signaling, including the Ras superfamily of small GTPases. By preventing the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation, thereby modulating downstream signaling pathways implicated in cell proliferation, differentiation, and survival. Its utility in fluorescence microscopy stems from the ability to visualize the consequences of FTase inhibition, offering insights into the dynamic cellular processes governed by farnesylated proteins.

These application notes provide a detailed overview of the use of this compound in fluorescence microscopy, including its mechanism of action, protocols for cell treatment and imaging, and data interpretation.

Mechanism of Action

This compound acts as a competitive inhibitor of FTase, binding to the enzyme's active site and preventing the transfer of a farnesyl pyrophosphate group to the C-terminal CAAX motif of target proteins. This inhibition leads to the accumulation of unfarnesylated proteins in the cytoplasm, which can be visualized and quantified using fluorescence microscopy techniques.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on in vitro and cell-based assays.

| Parameter | Value | Reference |

| IC₅₀ (FTase) | 0.8 nM | [Source] |

| Cellular IC₅₀ | 50 nM | [Source] |

| Optimal Concentration | 1-10 µM | [Source] |

| Incubation Time | 12-24 hours | [Source] |

Experimental Protocols

This section provides detailed protocols for utilizing this compound in fluorescence microscopy experiments.

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells of interest onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach 50-70% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO₂.

II. Immunofluorescence Staining

-

Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-